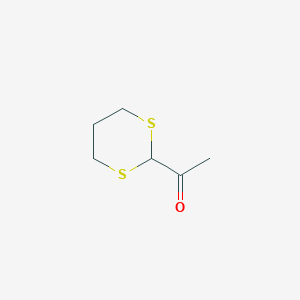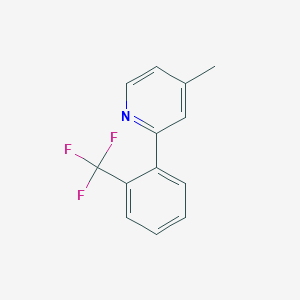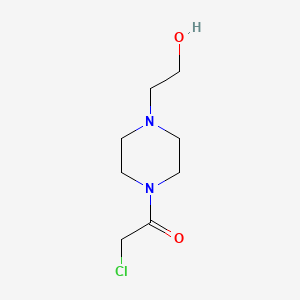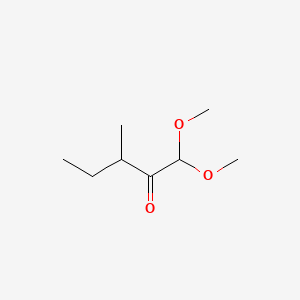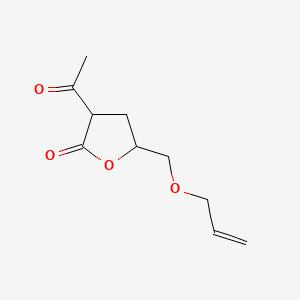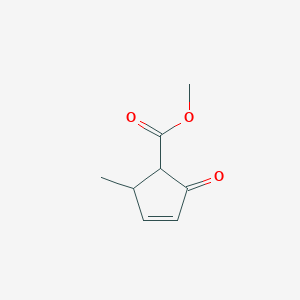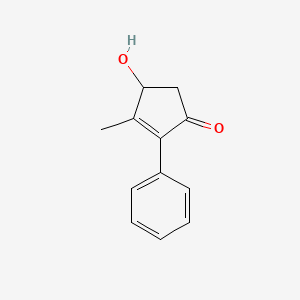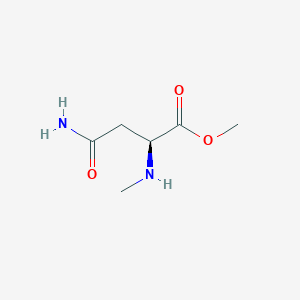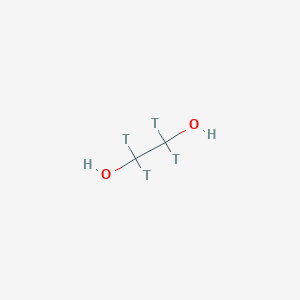![molecular formula C21H38N4O2 B13793354 1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea CAS No. 94071-19-9](/img/structure/B13793354.png)
1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is a complex organic compound known for its unique chemical structure and properties. This compound is primarily used in the production of high-performance polyurethane products, which are utilized in various industrial applications such as coatings, adhesives, and sealants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea typically involves the reaction of isophorone diisocyanate with a suitable amine compound. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and the use of solvents such as toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process is optimized to achieve high yields and purity of the final product. The industrial production methods also incorporate advanced purification techniques to remove any impurities and ensure the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polyurethane resins and elastomers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea involves its ability to form strong covalent bonds with other molecules. This property is primarily due to the presence of the isocyanate group, which reacts readily with nucleophiles such as amines and alcohols. The molecular targets and pathways involved in its action include the formation of urethane and urea linkages, which contribute to the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isophorone diisocyanate: A related compound used in similar applications but with different reactivity and properties.
Hexamethylene diisocyanate: Another diisocyanate compound with distinct chemical characteristics.
Toluene diisocyanate: Widely used in the production of polyurethanes but differs in its chemical structure and reactivity.
Uniqueness
1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is unique due to its specific chemical structure, which imparts distinct properties such as high reactivity and stability. These properties make it particularly suitable for applications requiring durable and high-performance materials .
Eigenschaften
CAS-Nummer |
94071-19-9 |
|---|---|
Molekularformel |
C21H38N4O2 |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
1-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
InChI |
InChI=1S/C21H38N4O2/c1-18(2)8-15(23-14-26)11-21(7,12-18)13-22-17(27)24-16-9-19(3,4)25-20(5,6)10-16/h15-16,25H,8-13H2,1-7H3,(H2,22,24,27) |
InChI-Schlüssel |
SEIZMISUHRNCAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(C1)(C)CNC(=O)NC2CC(NC(C2)(C)C)(C)C)N=C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B13793272.png)
